![molecular formula C9H11BrO4S B1394060 2-(4-Bromophenoxy)ethyl methanesulfonate CAS No. 945999-94-0](/img/structure/B1394060.png)
2-(4-Bromophenoxy)ethyl methanesulfonate
Overview
Description
2-(4-Bromophenoxy)ethyl methanesulfonate is a chemical compound with the CAS number 945999-94-0 . It has a molecular formula of C9H11BrO4S and a molecular weight of 295.15 .
Synthesis Analysis
The synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate involves a reaction in methanol at 60.0℃ for 8.0 hours . The product of Step 1 (3.45 g, 11.7 mmol) is combined with 2M methanolic CH3NH2 (45 ml) in a sealed tube. The mixture is heated at 60 C for 8 hours, allowed to cool, concentrated, and partitioned with CH2Cl2 and 0.5N NaOH. The product is then dried (MgSO4) and concentrated to obtain the amine as a yellow oil .Scientific Research Applications
Plant Abiotic Stress Tolerance Research
2-(4-Bromophenoxy)ethyl methanesulfonate: is utilized in EMS mutagenesis , a technique to induce mutations and generate genetic diversity. This is particularly valuable in plant science for identifying genes responsible for abiotic stress tolerance. By creating a wide array of mutations, researchers can study the molecular basis of important agronomic traits and improve crop resilience to environmental stresses .
Crop Improvement and Breeding Strategies
In agriculture, EMS mutagenesis is applied to crops like wheat to create genetic variations that are essential for breeding programs2-(4-Bromophenoxy)ethyl methanesulfonate can be used to treat mature embryos in vitro, leading to polymorphism and genomic instability, which are key to accelerating breeding strategies and selecting desired mutants .
Drug Synthesis and Pharmaceutical Development
The compound serves as a building block in pharmaceutical development, where it’s used in the synthesis of various drugs. Its reactivity and structural properties make it suitable for constructing complex molecular architectures found in drug molecules, thereby contributing to the creation of new therapeutic agents.
Organic Chemistry and Polymer Science
In the realm of organic chemistry, 2-(4-Bromophenoxy)ethyl methanesulfonate is involved in organic reactions and polymer chemistry. It acts as an intermediate in the synthesis of polymers and other organic compounds, playing a crucial role in developing materials with novel properties.
Material Science and Engineering
This compound is also significant in material science, where it’s used to modify the surface properties of materials. Through various chemical reactions, it can be employed to alter the characteristics of materials, which is essential for engineering applications that require specific material properties.
Environmental Studies and Safety Assessments
In environmental studies, 2-(4-Bromophenoxy)ethyl methanesulfonate can be used to study the degradation and transformation of chemical compounds in the environment. Understanding its behavior helps in assessing the environmental impact and safety of chemical substances.
Safety and Hazards
properties
IUPAC Name |
2-(4-bromophenoxy)ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO4S/c1-15(11,12)14-7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRPOQUVOIOSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)ethyl methanesulfonate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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